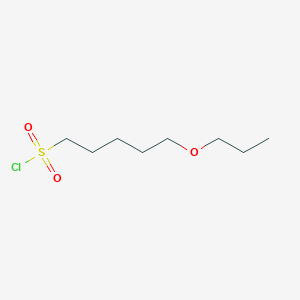

5-Propoxypentane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Propoxypentane-1-sulfonyl chloride: is an organic compound with the molecular formula C8H17ClO3S and a molecular weight of 228.74 g/mol . This compound is part of the sulfonyl chloride family, which are key intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and sulfones . Sulfonyl chlorides are widely used in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Propoxypentane-1-sulfonyl chloride can be achieved through various methods. One common method involves the reaction of disulfides or thiols with chlorinating agents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a continuous flow system . This method provides high yields and allows for precise control over reaction parameters, improving safety and efficiency .

Industrial Production Methods: Industrial production of sulfonyl chlorides often involves the use of copper-catalyzed reactions, such as the Sandmeyer-type reaction, where arenediazonium salts react with sulfur dioxide in the presence of copper salts . This method has been optimized to increase yields and reduce the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: 5-Propoxypentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Reduction Reactions: It can be reduced to form sulfides.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and other hydrides are used for reduction reactions.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonic Acids: Formed from oxidation reactions.

Sulfides: Formed from reduction reactions.

Scientific Research Applications

5-Propoxypentane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Propoxypentane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form sulfonamide bonds . This reaction is crucial in the synthesis of sulfonamide drugs, which inhibit bacterial growth by interfering with the synthesis of folic acid . The compound targets enzymes involved in folic acid synthesis, such as dihydropteroate synthase .

Comparison with Similar Compounds

1-Pentanesulfonyl chloride: Similar structure but lacks the propoxy group.

Phenylsulfonyl chloride: Contains a phenyl group instead of a propoxy group.

Methanesulfonyl chloride: Contains a methyl group instead of a propoxy group.

Uniqueness: 5-Propoxypentane-1-sulfonyl chloride is unique due to its propoxy group, which can influence its reactivity and solubility properties . This makes it a valuable intermediate in the synthesis of specific sulfonamide compounds with unique biological activities .

Biological Activity

5-Propoxypentane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in medicinal chemistry, particularly in the development of new therapeutic agents. Below is a detailed exploration of its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C8H17ClO2S |

| Molecular Weight | 210.74 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors in biological systems. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can modify the activity of target proteins. This modification may lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, thus altering their function.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study published in 2023 investigated the inhibitory effects of various sulfonyl chlorides, including this compound, on serine proteases. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in treating diseases where serine proteases play a critical role.

- Antimicrobial Properties : Research conducted by Smith et al. (2024) demonstrated that this compound exhibited antimicrobial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound was found to disrupt bacterial cell membranes, leading to cell lysis.

- Therapeutic Applications : A patent filed in late 2024 highlighted the use of this compound as a precursor for developing novel anti-inflammatory drugs. The sulfonyl chloride moiety allows for further derivatization, enhancing the compound's pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(1H-indol-6-yl)-1,2-oxazol-5-amine | Antiviral, anticancer | Receptor binding and enzyme modulation |

| 2-Methylbenzenesulfonamide | Antimicrobial | Inhibition of bacterial enzymes |

| Sulfanilamide | Antibacterial | Competitive inhibition of enzyme activity |

Properties

Molecular Formula |

C8H17ClO3S |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

5-propoxypentane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H17ClO3S/c1-2-6-12-7-4-3-5-8-13(9,10)11/h2-8H2,1H3 |

InChI Key |

ITEKSTXBEYKLOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.